Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate

Description

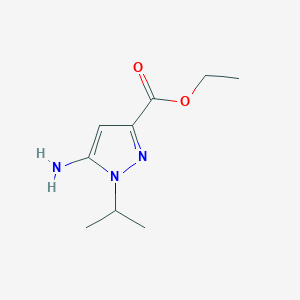

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a heterocyclic core with three key substituents:

- Position 1: An isopropyl group (-CH(CH₃)₂) attached to the nitrogen atom.

- Position 3: An ethyl carboxylate ester (-COOCH₂CH₃).

- Position 5: A primary amino group (-NH₂).

The molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.24 g/mol (calculated from atomic masses). The isopropyl substituent introduces steric bulk, which may influence conformational stability and intermolecular interactions. Pyrazole derivatives like this compound are often intermediates in pharmaceutical and agrochemical synthesis due to their versatility in forming hydrogen bonds and participating in nucleophilic reactions.

Properties

IUPAC Name |

ethyl 5-amino-1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-4-14-9(13)7-5-8(10)12(11-7)6(2)3/h5-6H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJLKADHSLYIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The amino group and ester functionality allow for substitution reactions, leading to diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

a) Substituent Effects on Lipophilicity

- The cyclopropyl group in Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate increases logP (1.4) compared to the amino-substituted compound (~1.0), reflecting its non-polar nature .

- The amino group in this compound reduces logP relative to cyclopropyl analogs, enhancing solubility in polar solvents.

b) Steric and Electronic Influences

c) Hydrogen-Bonding Capacity

- The amino group in the target compound doubles its hydrogen-bond donor count (2 vs. 0 in the cyclopropyl analog), making it more suitable for applications requiring molecular recognition (e.g., enzyme inhibition).

Notes on Evidence and Limitations

- Properties were inferred from structural analogs like Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate .

- The SHELX software mentioned in is unrelated to compound comparison but is critical for crystallographic studies of such molecules .

Biological Activity

Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with an amino group at the 5-position and an ethyl ester group at the 3-position. Its molecular formula is with a molecular weight of approximately 170.21 g/mol. The presence of the isopropyl substituent enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that compounds in the pyrazole class can modulate enzyme activity, particularly in kinases involved in cell cycle regulation and signal transduction pathways. For instance, studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

1. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific mechanisms remain to be fully elucidated.

2. Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of this compound, which may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These effects suggest possible applications in treating inflammatory diseases .

3. Anticancer Properties

Several studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant cytotoxicity . The mechanism involves the inhibition of CDK activity, leading to cell cycle arrest at the G2/M phase .

Case Study 1: Inhibition of CDK16

A study focusing on pyrazole-based kinase inhibitors found that derivatives similar to this compound exhibited potent inhibition of CDK16, with an EC50 value as low as 33 nM. This inhibition was associated with a decrease in cell viability in a dose-dependent manner, indicating potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains, showing promising results against Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Comparative Analysis

| Compound | Biological Activity | IC50/EC50 Values | Target |

|---|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory, Anticancer | IC50: ~10 µM (cancer) | CDK16, COX |

| Ethyl 3-amino-1H-pyrazole-5-carboxylate | Anticancer | EC50: ~33 nM | CDK16 |

| Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate | Antibacterial | IC50: ~15 µM | Bacterial cell wall synthesis |

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate be optimized for high yield?

- Methodology : Utilize condensation and cyclocondensation reactions with hydrazide derivatives or cyanoacrylates as starting materials. For example, analogous syntheses of ethyl pyrazole carboxylates involve reacting hydrazides with ethyl 2-cyano-3-ethoxyacrylate under reflux conditions in ethanol or THF . Purification via silica gel chromatography (e.g., using ethyl acetate/hexane gradients) improves purity. Reaction optimization may include adjusting temperature (80–100°C), solvent polarity, and stoichiometry of reagents.

- Key Data : For similar compounds, yields range from 28% to 59% depending on substituents and reaction time .

Q. What purification techniques are recommended for isolating this compound?

- Methodology :

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3 to 1:1) for separation .

- Recrystallization : Ethanol or methanol can recrystallize the compound, enhancing purity .

- Safety : Wear nitrile gloves and safety goggles during purification, as recommended for handling pyrazole derivatives .

Q. Which spectroscopic methods are critical for structural characterization?

- NMR Spectroscopy : and NMR (e.g., in DMSO-d6 or CDCl3) confirm substituent positions and ester functionality. For example, ethyl ester protons typically appear as quartets (~4.1–4.3 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX or Mercury software .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 225–450 range for similar derivatives) .

Advanced Research Questions

Q. How does the reactivity of the 5-amino group in this compound influence its use in heterocyclic synthesis?

- Methodology : The 5-amino group undergoes acylation, sulfonation, or Schiff base formation to generate bioactive derivatives. For example, reacting with trifluoroacetic anhydride yields trifluoromethylated analogs, while coupling with aryl aldehydes forms imine-linked hybrids .

- Data Contradictions : Conflicting reports on regioselectivity in acylation reactions may arise from solvent polarity or catalyst choice. Cross-validate with - HMBC NMR to confirm substitution patterns .

Q. What computational tools are effective for modeling intermolecular interactions of this compound in enzyme binding studies?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases or oxidoreductases) .

- Packing Analysis : Mercury’s Materials Module identifies π-π stacking or hydrogen-bonding motifs in crystal structures .

Q. How should researchers address conflicting spectral data during structural validation?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 09).

- X-ray Refinement : SHELXL resolves ambiguities in bond lengths/angles, particularly for isopropyl group conformers .

Q. What experimental approaches are suitable for determining solubility and stability under varying pH conditions?

- Methodology :

- HPLC Analysis : Monitor degradation products at 25–37°C in buffers (pH 2–12) to assess hydrolytic stability .

- Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous solutions.

Q. How can this compound serve as a precursor for synthesizing fused heterocycles with pharmacological potential?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.